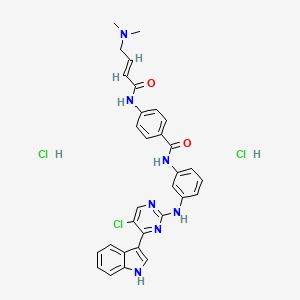

THZ1 Dihydrochloride

Description

BenchChem offers high-quality THZ1 Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about THZ1 Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTGQOACYBCREM-QVLKBJGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Covalent Inhibition of CDK7 by THZ1 Dihydrochloride

For correspondence related to this technical guide, please direct inquiries to our scientific support team. This document is intended for researchers, scientists, and drug development professionals.

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1] The discovery of THZ1, a first-in-class covalent inhibitor of CDK7, has provided a powerful chemical probe to investigate CDK7 biology and a promising scaffold for the development of novel anti-cancer therapeutics.[2] This guide provides a comprehensive technical overview of the covalent inhibition of CDK7 by THZ1 dihydrochloride. We will delve into the unique mechanism of action of THZ1, its profound effects on cellular processes, and detailed protocols for its characterization. This document is designed to equip researchers with the necessary knowledge and methodologies to effectively utilize THZ1 in their own investigations.

Introduction: The Rationale for Targeting CDK7 in Oncology

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a central role in two fundamental cellular processes: cell cycle progression and gene transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[3][4] Furthermore, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation.[5][6]

Many cancers exhibit a state of "transcriptional addiction," where they are highly dependent on the continuous expression of oncogenes and anti-apoptotic factors for their survival and proliferation.[3] By inhibiting CDK7, it is possible to disrupt the transcriptional machinery that sustains the malignant phenotype, leading to cell cycle arrest and apoptosis. This has made CDK7 a compelling target for anti-cancer drug development.[1]

THZ1 Dihydrochloride: A Potent and Selective Covalent Inhibitor of CDK7

THZ1 is a phenylaminopyrimidine-based compound that was identified as a potent and selective inhibitor of CDK7.[2] Its dihydrochloride salt form is typically used in research settings to ensure solubility and stability.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C31H28ClN7O2 | [7] |

| Molecular Weight | 566.05 g/mol | [7] |

| IC50 (CDK7) | 3.2 nM | [8][9] |

| Solubility | Soluble in DMSO | [3] |

The Unique Mechanism of Covalent Inhibition

THZ1 employs a unique mechanism that combines reversible binding to the ATP pocket with irreversible covalent modification of a specific cysteine residue.[2][10] This dual-binding mode confers both high potency and selectivity for CDK7.[2]

The key to THZ1's covalent inhibition is the presence of an acrylamide "warhead" that reacts with the thiol group of a cysteine residue located outside of the canonical kinase domain.[2] This cysteine (Cys312 in human CDK7) is not conserved across the kinome, providing a basis for THZ1's selectivity.[11] The initial, reversible binding of THZ1 to the ATP-binding site positions the acrylamide moiety in close proximity to Cys312, facilitating the irreversible covalent bond formation.[2]

A non-reactive analog, THZ1-R, in which the acrylamide double bond is reduced, lacks this covalent binding capability and exhibits significantly diminished activity, underscoring the importance of the covalent interaction for THZ1's potency.[2][10]

Figure 1: Mechanism of THZ1 covalent inhibition of CDK7.

Cellular Consequences of CDK7 Inhibition by THZ1

The inhibition of CDK7 by THZ1 has profound and pleiotropic effects on cancer cells, primarily through the disruption of transcription and cell cycle progression.

Global Transcriptional Repression

THZ1 treatment leads to a global downregulation of mRNA transcription.[2] This is a direct consequence of inhibiting CDK7's ability to phosphorylate the Serine 5 and Serine 7 residues of the RNAPII CTD, which is essential for transcription initiation and elongation.[10][12]

The effects of THZ1 on transcription are not uniform across all genes. Genes associated with super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes, are particularly sensitive to CDK7 inhibition.[2][13] This leads to the preferential downregulation of critical oncogenes such as c-MYC and RUNX1, contributing to the anti-proliferative effects of THZ1 in various cancers.[3][10]

Figure 2: THZ1's effect on the CDK7-RNAPII signaling pathway.

Cell Cycle Arrest and Apoptosis

Inhibition of the CAK complex activity of CDK7 by THZ1 prevents the activation of cell cycle-dependent kinases, leading to cell cycle arrest, often at the G1/S and G2/M checkpoints.[3][14]

The combined effect of transcriptional repression of pro-survival genes and cell cycle arrest ultimately triggers apoptosis in sensitive cancer cell lines.[14][15] THZ1 has been shown to induce apoptosis through the cleavage of caspase-3 and PARP.[3][16]

Effects on Cellular Metabolism

Recent studies have shown that THZ1 can also disrupt the cellular metabolism of cancer cells.[14] By downregulating c-MYC, a master regulator of metabolic gene expression, THZ1 can suppress glycolysis and other metabolic pathways that are essential for rapid cell proliferation.[14][16]

Experimental Protocols for Characterizing THZ1 Activity

The following protocols provide a framework for investigating the effects of THZ1 in a research setting. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

In Vitro Kinase Assay for CDK7 Inhibition

This assay directly measures the ability of THZ1 to inhibit the kinase activity of recombinant CDK7.

Materials:

-

Recombinant CDK7/Cyclin H/MAT1 complex (CAK complex)

-

THZ1 dihydrochloride and THZ1-R (as a control)

-

Kinase buffer (e.g., 40 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 5% glycerol)

-

ATP (including radiolabeled [γ-32P]ATP)

-

Substrate: Recombinant RNAPII CTD peptide

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Compound Preparation: Prepare stock solutions of THZ1 and THZ1-R in DMSO. Create a dilution series in kinase buffer.

-

Pre-incubation (for covalent inhibitors): In a microcentrifuge tube, combine the CAK complex with the diluted THZ1 or THZ1-R. Incubate for a defined period (e.g., 60 minutes) at 30°C to allow for covalent bond formation.[2]

-

Kinase Reaction: Initiate the kinase reaction by adding the ATP mix (containing [γ-32P]ATP) and the RNAPII CTD substrate. Incubate for 30-45 minutes at 30°C.

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.

-

Analysis: Quantify the phosphorylation of the RNAPII CTD substrate using a phosphorimager. Calculate the IC50 value for THZ1.

Expected Outcome: THZ1 will show a dose-dependent inhibition of RNAPII CTD phosphorylation. The pre-incubation step will enhance the inhibitory effect of THZ1 but not THZ1-R.[2]

Cellular Target Engagement Assay (Western Blot)

This assay confirms that THZ1 is engaging with and inhibiting CDK7 within the cell by assessing the phosphorylation status of its downstream target, RNAPII.

Materials:

-

Cancer cell line of interest (e.g., Jurkat, HCT116)

-

THZ1 dihydrochloride

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total RNAPII, anti-CDK7, anti-β-actin (loading control)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a dose range of THZ1 for a specified time (e.g., 4-6 hours).[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the phospho-RNAPII signal to total RNAPII and the loading control.

Expected Outcome: THZ1 treatment will lead to a dose-dependent decrease in the phosphorylation of RNAPII at Ser2, Ser5, and Ser7, while the total levels of RNAPII and CDK7 should remain unchanged.[10]

Cell Viability and Apoptosis Assays

These assays determine the effect of THZ1 on cell proliferation and survival.

Materials:

-

Cancer cell line of interest

-

THZ1 dihydrochloride

-

96-well plates

-

Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer

Procedure (Cell Viability):

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of THZ1.

-

Incubation: Incubate the cells for 72 hours.

-

Assay: Add the cell viability reagent and measure the signal according to the manufacturer's instructions (fluorescence or luminescence).

-

Analysis: Plot the cell viability against the THZ1 concentration and calculate the GI50 (concentration for 50% growth inhibition).

Procedure (Apoptosis):

-

Cell Treatment: Treat cells with THZ1 at concentrations around the GI50 for 24-48 hours.

-

Staining: Harvest the cells and stain them with Annexin V and Propidium Iodide according to the kit protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

Expected Outcome: THZ1 will decrease cell viability in a dose-dependent manner.[17] Apoptosis assays will show an increase in the percentage of apoptotic cells following THZ1 treatment.[14][17]

Figure 3: A generalized experimental workflow for characterizing THZ1.

Conclusion and Future Directions

THZ1 has proven to be an invaluable tool for dissecting the complex roles of CDK7 in cancer biology. Its unique covalent mechanism of action provides a high degree of potency and selectivity, making it a robust chemical probe. The profound effects of THZ1 on transcription, cell cycle, and apoptosis underscore the therapeutic potential of targeting CDK7 in transcriptionally addicted cancers.

The methodologies outlined in this guide provide a solid foundation for researchers to explore the activity of THZ1 and other covalent CDK7 inhibitors. Future research will likely focus on overcoming potential resistance mechanisms, identifying predictive biomarkers for sensitivity, and developing next-generation covalent inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical translation.

References

- Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC - NIH. (n.d.).

- THZ1 2HCl | CDK inhibitor | CAS 2095433-94-4 - Selleck Chemicals. (n.d.).

- CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - Frontiers. (2021, April 5).

- CDK7 Inhibitor THZ1 Inhibits Glycolytic Metabolism By Suppressing HIF1α Activity in Chronic Lymphocytic Leukemia | Blood - ASH Publications. (2017, December 7).

- THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing. | Literature citations | UniProt. (2015, January 1).

- THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed. (n.d.).

- THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC - NIH. (2022, September 8).

- (E/Z)-THZ1 dihydrochloride | CDK7 Inhibitor | MedChemExpress. (n.d.).

- The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC - NIH. (n.d.).

- Inhibiting CDK7 Suppresses Gastric Cancer via SKIL Targeting - Bioengineer.org. (2026, January 27).

- Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PubMed Central. (n.d.).

- Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC - NIH. (n.d.).

- THZ1 inhibition of CDK7 leads to selective growth inhibition and... | Download Scientific Diagram - ResearchGate. (n.d.).

- THZ1 - selective covalent CDK7 inhibitor - TargetMol. (n.d.).

- The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - AACR Journals. (n.d.).

- THZ1 | CDK7 Inhibitor - MedchemExpress.com. (n.d.).

- THZ1 Hydrochloride | C31H29Cl2N7O2 | CID 78358326 - PubChem - NIH. (n.d.).

- CDK7 inhibitors as anticancer drugs - PMC - PubMed Central. (n.d.).

Sources

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. bioengineer.org [bioengineer.org]

- 14. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 15. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. researchgate.net [researchgate.net]

The Covalent CDK7 Inhibitor THZ1 Dihydrochloride: A Technical Guide for Researchers

This guide provides an in-depth technical overview of THZ1 dihydrochloride, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular structure, physicochemical properties, mechanism of action, and field-proven experimental protocols for utilizing THZ1 in a research setting. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reproducible results.

Introduction: Targeting Transcriptional Addiction in Cancer

Cancer is increasingly understood as a disease of transcriptional dysregulation. Malignant cells often become addicted to the high-level expression of specific oncogenes, a phenomenon frequently driven by super-enhancers—large clusters of regulatory elements that recruit the transcriptional machinery to drive robust gene expression.[1] Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical node in this process. As a component of the general transcription factor TFIIH, CDK7 plays a dual role in both transcription initiation and cell cycle progression. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step for promoter clearance and transcriptional elongation.[2][3]

THZ1 is a first-in-class, highly specific covalent inhibitor of CDK7 that has shown remarkable efficacy in preclinical models of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, and gastric cancer.[1][4] Its unique mechanism of action, which involves the irreversible targeting of a non-catalytic cysteine residue, provides a powerful tool to probe the biology of transcriptional control and offers a promising therapeutic strategy. This guide will equip researchers with the foundational knowledge and practical methodologies to effectively utilize THZ1 dihydrochloride in their investigations.

Molecular Profile and Physicochemical Properties of THZ1 Dihydrochloride

A thorough understanding of the molecular and chemical properties of a compound is paramount for its effective use in experimental settings. This section details the key characteristics of THZ1 dihydrochloride.

Molecular Structure and Identity

THZ1 is a complex heterocyclic molecule belonging to the class of indoles.[5] The dihydrochloride salt form enhances its solubility and stability for research applications.

-

Chemical Name: (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide dihydrochloride

-

CAS Number: 2095433-94-4[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of THZ1 dihydrochloride, which are essential for accurate preparation of stock solutions and experimental dosing.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₃₀Cl₃N₇O₂ | [6][7] |

| Molecular Weight | 638.97 g/mol | [6][7][8] |

| Appearance | Yellow solid | [6] |

| Purity | Typically ≥98% (varies by supplier) | [9] |

| IC₅₀ (CDK7) | 3.2 nM | [6][9][10] |

| Solubility | ≥30.13 mg/mL in DMSO; Insoluble in water and ethanol | [8][9] |

| Storage (Powder) | -20°C for up to 3 years | [6] |

| Storage (Solution) | -80°C for up to 1 year in DMSO | [6] |

Expert Insight: The high potency (low nanomolar IC₅₀) of THZ1 necessitates careful and accurate dilutions. Its poor aqueous solubility means that for most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the required solvent. Always use fresh, anhydrous DMSO to prepare stock solutions, as moisture can impact solubility.[8][10] For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween80 are necessary.[8]

Mechanism of Action: Covalent Inhibition of CDK7 and Transcriptional Suppression

THZ1's efficacy stems from its unique and highly selective mechanism of action, which combines features of both ATP-competitive and allosteric inhibition.

Covalent Targeting of Cysteine 312

Unlike many kinase inhibitors that bind reversibly within the ATP-binding pocket, THZ1 forms an irreversible covalent bond with a specific cysteine residue, Cys312, on CDK7.[8][9] This residue is located outside of the canonical kinase domain, providing a basis for its high selectivity over other kinases.[8] This covalent modification leads to a sustained and irreversible inhibition of CDK7's kinase activity.

Inhibition of RNA Polymerase II Phosphorylation

The primary downstream consequence of CDK7 inhibition by THZ1 is the suppression of RNAPII CTD phosphorylation.[2][6] Specifically, THZ1 treatment leads to a marked reduction in phosphorylation at Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII CTD, with a subsequent loss of Serine 2 (Ser2) phosphorylation.[6][8] These phosphorylation events are critical for the transition from transcriptional initiation to productive elongation.[11] By preventing these modifications, THZ1 effectively stalls RNAPII at promoter-proximal regions, leading to a global disruption of transcription.[1]

Preferential Suppression of Super-Enhancer-Driven Genes

A key aspect of THZ1's anti-cancer activity is its profound effect on genes regulated by super-enhancers. These regulatory regions are characterized by a high density of transcription factor binding and are crucial for maintaining the expression of key oncogenes that drive cellular identity and proliferation. Cancer cells are often "addicted" to the output of these super-enhancers. THZ1 treatment disproportionately affects the transcription of these genes, such as RUNX1 in T-ALL and MYC in various cancers, leading to cell cycle arrest and apoptosis.[1][10] This selective vulnerability provides a therapeutic window, as normal cells are generally less reliant on super-enhancer activity for their survival.[11]

Caption: Mechanism of THZ1 action in the cell nucleus.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems, with built-in controls and clear endpoints. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the methods as needed.

Preparation of THZ1 Dihydrochloride Stock Solutions

Trustworthiness: Accurate stock solution preparation is the foundation of reproducible experiments. Using fresh, anhydrous DMSO is critical to prevent compound precipitation.

-

Objective: To prepare a high-concentration stock solution of THZ1 dihydrochloride for in vitro use.

-

Materials:

-

THZ1 dihydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the vial of THZ1 dihydrochloride powder to room temperature before opening to prevent condensation.

-

Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). For a 10 mM stock, dissolve 6.39 mg of THZ1 dihydrochloride in 1 mL of DMSO.[6]

-

Add the calculated volume of anhydrous DMSO to the vial.

-

To aid dissolution, gently vortex the tube and/or sonicate in a water bath for a few minutes.[6][9] Visually confirm that all solid has dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

-

In Vitro Cell Viability Assay

Expertise & Experience: This assay quantifies the cytotoxic or cytostatic effects of THZ1. The choice of cell seeding density and treatment duration is critical and should be optimized for each cell line based on its doubling time. A 72-hour incubation is a common starting point to observe significant effects on proliferation.[9]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of THZ1 in a cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., Jurkat T-ALL cells)[9]

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

THZ1 dihydrochloride stock solution (e.g., 10 mM in DMSO)

-

Resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™) or similar

-

Plate reader capable of fluorescence or absorbance measurement

-

-

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment and recovery.

-

Compound Dilution: Prepare a serial dilution of THZ1 in complete medium. Start with a high concentration (e.g., 1 µM) and perform 2- or 3-fold dilutions. Include a DMSO vehicle control (at the same final concentration as the highest THZ1 dose).

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the THZ1 dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Viability Assessment: Add the viability reagent according to the manufacturer's instructions (typically 10-20 µL per well). Incubate for 1-4 hours.

-

Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using a non-linear regression model to calculate the IC₅₀ value.

-

Western Blotting for Phospho-RNAPII

Authoritative Grounding: This protocol directly assesses the on-target activity of THZ1 by measuring the phosphorylation status of its primary substrate, RNAPII. A short treatment duration (e.g., 4-6 hours) is often sufficient to observe a significant decrease in phosphorylation.[6][12]

-

Objective: To detect the inhibition of CDK7 activity in cells by measuring the phosphorylation levels of the RNAPII CTD.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

THZ1 dihydrochloride

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-RNAPII CTD repeat YSPTSPS (phospho S5)

-

Anti-RNAPII CTD repeat YSPTSPS (phospho S2)

-

Anti-Total RNAPII

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of THZ1 (e.g., 50 nM, 250 nM) and a DMSO vehicle control for 4-6 hours.[6]

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-RNAPII signals to the total RNAPII and the loading control.

-

Caption: General experimental workflow for evaluating THZ1.

Conclusion and Future Directions

THZ1 dihydrochloride is a powerful chemical probe for dissecting the role of transcriptional regulation in health and disease. Its unique covalent mechanism of action and its profound impact on super-enhancer-driven gene expression have established it as a cornerstone tool in cancer biology research. The methodologies outlined in this guide provide a robust framework for investigating the cellular effects of THZ1. Future research will likely focus on overcoming potential resistance mechanisms, exploring synergistic combinations with other anti-cancer agents, and developing next-generation covalent inhibitors with improved pharmacokinetic properties for clinical translation.

References

-

THZ-1 - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

-

Thz1 | C31H28ClN7O2 | CID 73602827 - PubChem - NIH. [Link]

-

The suppressive efficacy of THZ1 depends on KRAS mutation subtype and is associated with super-enhancer activity and the PI3K/AKT/mTOR signalling in pancreatic ductal adenocarcinoma: A hypothesis-generating study - PubMed. [Link]

-

THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC - NIH. [Link]

-

CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PubMed Central. [Link]

-

THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - NIH. [Link]

-

CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - Frontiers. [Link]

-

Inhibiting CDK7 Suppresses Gastric Cancer via SKIL Targeting - Bioengineer.org. [Link]

-

Super-Enhancers Promote Transcriptional Dysregulation in Nasopharyngeal Carcinoma - PMC - NIH. [Link]

-

Targeting super-enhancer-driven SKIL transcription by CDK7 inhibitor THZ1 to suppress gastric cancer progression - ResearchGate. [Link]

Sources

- 1. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. bioengineer.org [bioengineer.org]

- 5. Thz1 | C31H28ClN7O2 | CID 73602827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. THZ1 2HCl | CDK | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Super-Enhancers Promote Transcriptional Dysregulation in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

transcriptional addiction and THZ1 dihydrochloride sensitivity

The concept of transcriptional addiction represents a paradigm shift in cancer therapy, moving beyond targeting single mutated proteins to dismantling the core transcriptional machinery that sustains the malignant state. THZ1 and next-generation CDK7 inhibitors serve as powerful tools to exploit this vulnerability. [23][24]The experimental framework provided here offers a robust starting point for researchers to identify sensitive cancer models, validate the on-target mechanism of action, and further explore the downstream consequences of disrupting transcriptional addiction. Future work will likely focus on identifying predictive biomarkers of sensitivity and exploring rational combination therapies to overcome resistance. [24][25]

References

-

The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

THZ1 IC50 data in breast cancer cell line panel after 2 days and 7 days of treatment with increasing concentrations of THZ1. IC50 values were determined using CompuSyn software. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Transcriptional addiction in cancer. (2023, December 1). Wikipedia. Retrieved February 7, 2024, from [Link]

-

Transcriptional CDK Inhibitors CYC065 and THZ1 Induce Apoptosis in Glioma Stem Cells Derived from Recurrent GBM. (2021, July 27). MDPI. Retrieved February 7, 2024, from [Link]

-

Bradner, J. E., Hnisz, D., & Young, R. A. (2017). Transcriptional Addiction in Cancer. Cell, 168(4), 629-643. Retrieved February 7, 2024, from [Link]

-

Profiling and integrated analysis of transcriptional addiction gene expression and prognostic value in hepatocellular carcinoma. (2023, April 22). Aging. Retrieved February 7, 2024, from [Link]

-

Oncogenic super-enhancers in cancer: mechanisms and therapeutic targets. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. (n.d.). Semantic Scholar. Retrieved February 7, 2024, from [Link]

-

Li, B., Liu, H., & Liu, S. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Chronic Diseases and Translational Medicine, 5(4), 233-239. Retrieved February 7, 2024, from [Link]

-

Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

Proposed model of CDK7 function in transcription Top: CDK7 phosphorylates RNA Pol II CTD repeats located at the RNA Pol II-Mediator interface... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. (2021, April 6). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. (2021, April 5). Frontiers. Retrieved February 7, 2024, from [Link]

-

Kwiatkowski, N., Zhang, T., Rahl, P. B., Abraham, B. J., Reddy, J., Ficarro, S. B., ... & Gray, N. S. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616-620. Retrieved February 7, 2024, from [Link]

-

Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. (n.d.). Translational Cancer Research. Retrieved February 7, 2024, from [Link]

-

The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. (2017, July 15). AACR Journals. Retrieved February 7, 2024, from [Link]

-

CDK7 Inhibition Targets Transcription Selectively in Cancer. (2014, August 3). AACR Journals. Retrieved February 7, 2024, from [Link]

-

Super-enhancers in transcriptional regulation and genome organization. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

Addicted to Myc—but why?. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

Super enhancer-driven core transcriptional regulatory circuitry crosstalk with cancer plasticity and patient mortality in triple-negative breast cancer. (2023, October 11). Frontiers. Retrieved February 7, 2024, from [Link]

-

Cyclin-dependent kinase 7. (2023, December 26). Wikipedia. Retrieved February 7, 2024, from [Link]

-

MIT Open Access Articles Transcriptional Addiction in Cancer. (n.d.). MIT Libraries. Retrieved February 7, 2024, from [Link]

-

THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

Secrets of a double agent: CDK7 in cell-cycle control and transcription. (2005, November 15). Journal of Cell Science. Retrieved February 7, 2024, from [Link]

-

Identification of MYC-Dependent Transcriptional Programs in Oncogene-Addicted Liver Tumors. (n.d.). AACR Journals. Retrieved February 7, 2024, from [Link]

-

Super-Enhancers and Transcriptional Condensates. (2022, May 3). Chongzhi Zang Lab. Retrieved February 7, 2024, from [Link]

-

The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. (2025, April 14). Taylor & Francis Online. Retrieved February 7, 2024, from [Link]

-

Transcriptional Addiction in Cancer. (2017, February 9). PubMed. Retrieved February 7, 2024, from [Link]

-

Blocking MYC Protein: A Breakthrough Against Aggressive Cancers. (2024, October 28). YouTube. Retrieved February 7, 2024, from [Link]

-

Super-enhancers in transcriptional regulation and genome organization. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Myc. (2023, December 26). Wikipedia. Retrieved February 7, 2024, from [Link]

Sources

- 1. Transcriptional Addiction in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional addiction in cancer - Wikipedia [en.wikipedia.org]

- 3. Transcriptional Addiction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncogenic super-enhancers in cancer: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Super-enhancers in transcriptional regulation and genome organization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zanglab.github.io [zanglab.github.io]

- 10. Frontiers | Super enhancer-driven core transcriptional regulatory circuitry crosstalk with cancer plasticity and patient mortality in triple-negative breast cancer [frontiersin.org]

- 11. Myc - Wikipedia [en.wikipedia.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Addicted to Myc—but why? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 17. journals.biologists.com [journals.biologists.com]

- 18. tandfonline.com [tandfonline.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 22. researchgate.net [researchgate.net]

Targeting Transcriptional Addiction in TNBC: A Technical Guide to THZ1 Dihydrochloride

Executive Summary

THZ1 Dihydrochloride (THZ1) represents a paradigm shift in targeting Triple-Negative Breast Cancer (TNBC). Unlike traditional chemotherapy which targets rapidly dividing cells indiscriminately, THZ1 exploits a specific vulnerability known as transcriptional addiction . TNBC cells, lacking ER, PR, and HER2 amplification, are often driven by a discrete set of oncogenes (the "Achilles cluster") regulated by disproportionately large enhancer regions called Super-Enhancers (SEs) .

This guide details the mechanistic role of THZ1 as a covalent CDK7 inhibitor, provides validated experimental workflows for assessing transcriptional dependency, and outlines strategies to overcome resistance mechanisms such as ABC transporter upregulation.

Part 1: The Mechanistic Paradigm

Covalent CDK7 Inhibition

THZ1 is a phenylaminopyrimidine compound that functions as a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) .[1][2][3][4][5][6][7][8][9] CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex and is essential for transcription initiation.

-

Binding Mechanism: THZ1 forms an irreversible covalent bond with a cysteine residue (Cys312 ) located outside the canonical kinase domain of CDK7. This unique binding mode confers high selectivity and potency (IC50 < 10 nM) compared to reversible CDK inhibitors.

-

Downstream Effect: CDK7 phosphorylates the Carboxyl-Terminal Domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7).[6] Inhibition by THZ1 prevents this phosphorylation, stalling transcriptional initiation.

The "Achilles Cluster" and Super-Enhancers

While THZ1 inhibits global transcription at high doses, at nanomolar concentrations it selectively downregulates genes driven by Super-Enhancers .

-

Why TNBC? TNBC cells are uniquely dependent on continuous transcription of short-lived oncogenic transcripts (e.g., MYC, MCL1, SOX2) to maintain their phenotype.

-

The Mechanism: Super-enhancers are loaded with high densities of transcriptional machinery (RNAPII, Mediator complex, BRD4). They are hypersensitive to perturbation. A slight reduction in CDK7 activity collapses the SE-driven transcriptional complex, silencing the associated oncogenes while sparing housekeeping genes.

Figure 1: Mechanism of Action. THZ1 covalently binds CDK7, preventing RNAPII CTD phosphorylation. This disproportionately affects super-enhancer-driven oncogenes (the Achilles Cluster), leading to the loss of survival factors like MCL1 and subsequent apoptosis.

Part 2: Preclinical Efficacy & Synergies

Quantitative Sensitivity Profile

THZ1 demonstrates potent efficacy across various TNBC models.[6] The following data summarizes typical IC50 values observed in literature.

| Cell Line | Subtype | THZ1 IC50 (nM) | Key Driver (SE-Associated) |

| MDA-MB-468 | TNBC (Basal-like 1) | ~15 - 25 | EGFR, MYC |

| BT-549 | TNBC (Mesenchymal) | ~20 - 40 | MYC, MCL1 |

| HCC1187 | TNBC | ~30 - 50 | MYC |

| MCF-7 | Luminal (ER+) | >150 | ESR1 (Less sensitive) |

| T47D | Luminal (ER+) | >200 | ESR1 |

Synergistic Combinations

Monotherapy resistance often emerges via upregulation of anti-apoptotic proteins or drug transporters. Combinatorial strategies have proven effective:

-

THZ1 + BCL-2/BCL-XL Inhibitors (e.g., ABT-263):

-

Rationale: THZ1 suppresses MCL1 (a short-lived anti-apoptotic protein).[2] TNBC cells often survive by relying on BCL-2/BCL-XL when MCL1 is low. Co-inhibition creates a "synthetic lethal" trap.

-

-

THZ1 + EGFR Inhibitors (e.g., Erlotinib):

-

Rationale: In EGFR-amplified TNBC, THZ1 prevents the transcriptional recovery of EGFR following kinase inhibition.

-

Part 3: Experimental Workflows

Protocol A: Defining Transcriptional Addiction (ChIP-seq + RNA-seq)

To validate if a specific TNBC model is sensitive to THZ1 due to super-enhancer disruption, researchers must integrate genomic occupancy data with transcriptomic changes.

Objective: Identify the "Achilles Cluster" of genes.

Step-by-Step Methodology:

-

Treatment: Treat TNBC cells (e.g., MDA-MB-468) with 100 nM THZ1 or DMSO for 6 hours . (Short duration is critical to capture primary transcriptional effects, not secondary apoptosis).

-

RNA-seq Library Prep: Extract RNA, perform poly-A selection, and sequence (PE150).

-

ChIP-seq (H3K27ac):

-

Bioinformatic Integration:

-

Call Super-Enhancers: Use the ROSE (Rank Ordering of Super-Enhancers) algorithm on H3K27ac peaks.

-

Differential Expression: Identify genes downregulated >2-fold by THZ1.

-

Overlap: Map downregulated genes to proximal Super-Enhancers.

-

Result: The intersection represents the SE-driven, THZ1-sensitive "Achilles Cluster."

-

Figure 2: Workflow for identifying Transcriptional Addiction. Integration of RNA-seq (transcriptional output) and ChIP-seq (enhancer landscape) reveals the specific oncogenes targeted by THZ1.

Protocol B: Validating Target Engagement (Western Blot)

A self-validating system must confirm that phenotypic effects are due to CDK7 inhibition and not off-target toxicity.

-

Lysate Preparation: Harvest cells treated with THZ1 (0, 10, 50, 100, 500 nM) for 4 hours. Use lysis buffer containing phosphatase inhibitors.

-

Antibodies:

-

Primary: Anti-RNAPII CTD Ser5-P and Ser7-P (loss of signal indicates CDK7 inhibition).

-

Control: Anti-Total RNAPII (levels should remain relatively stable) and GAPDH.

-

Apoptosis Marker: Anti-Cleaved PARP or Cleaved Caspase-3 (appears at later timepoints, e.g., 24h).

-

-

Interpretation: A dose-dependent decrease in Ser5/7 phosphorylation without immediate loss of total RNAPII confirms specific CDK7 blockade.

Part 4: Challenges and Resistance

Despite its potency, THZ1 faces clinical translation hurdles, primarily due to pharmacokinetics and resistance.

ABC Transporter-Mediated Resistance

Research indicates that prolonged exposure to THZ1 leads to the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 .

-

Mechanism: These transporters actively efflux THZ1 from the cell, reducing intracellular concentration.

-

Counter-Strategy: Co-administration with ABCB1 inhibitors (e.g., Verapamil) or the development of next-generation covalent inhibitors that are not ABC substrates (e.g., E9/QS118 analogs).

Toxicity

While THZ1 is selective for tumor cells with high transcriptional load, CDK7 is essential for normal cells. Clinical dosing strategies (e.g., intermittent dosing) are critical to widen the therapeutic window.

References

-

Wang, Y., et al. (2015). CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer. Cell, 163(1), 174–186. Link

-

Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[2] Nature, 511(7511), 616–620. Link

-

Li, B., et al. (2017). Therapeutic Rationale to Target Highly Expressed CDK7 Conferring Poor Outcomes in Triple-Negative Breast Cancer. Cancer Research, 77(14), 3834-3845. Link

-

Gao, Y., et al. (2018). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology, 25(2), 135-149. Link

-

Kalan, S., et al. (2017). CDK7 inhibitors in cancer therapy: The sweet smell of success? Cell Cycle, 16(19), 1771-1772. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK7 Inhibition is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Therapeutic Window of THZ1 Dihydrochloride in T-ALL

Executive Summary

This technical guide delineates the pharmacological profile of THZ1 dihydrochloride , a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While CDK7 is a ubiquitous component of the general transcription machinery, THZ1 demonstrates a distinct therapeutic window in T-cell Acute Lymphoblastic Leukemia (T-ALL). This window is driven by the "super-enhancer addiction" of T-ALL cells, rendering them hypersensitive to transcriptional pausing, whereas normal cells tolerate transient CDK7 inhibition due to lower transcriptional demand.

This document provides researchers with the mechanistic rationale, quantitative benchmarks, and validated protocols required to assess THZ1 efficacy and selectivity in preclinical settings.

Part 1: Mechanistic Basis of Selectivity

The Super-Enhancer Hypothesis

T-ALL pathogenesis is frequently driven by a core regulatory circuitry involving transcription factors such as TAL1 , RUNX1 , GATA3 , and MYB . These oncogenes are regulated by super-enhancers —large clusters of enhancers loaded with high densities of BRD4, Mediator complex, and CDK7.

-

General Mechanism: CDK7 is part of the TFIIH complex and is required for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 (initiation) and Serine 7, facilitating promoter clearance.

-

T-ALL Specificity: Super-enhancer-driven genes require continuous, high-frequency transcriptional initiation. They are exceptionally sensitive to CDK7 inhibition compared to "housekeeping" genes.

-

THZ1 Action: THZ1 forms a covalent bond with a unique cysteine residue (Cys312 ) located outside the canonical kinase domain of CDK7. This irreversible binding ensures sustained inhibition of CDK7, leading to the preferential collapse of the super-enhancer circuitry and rapid apoptosis in T-ALL cells.

Visualization: The Super-Enhancer Collapse

The following diagram illustrates how THZ1 selectively disrupts the oncogenic circuitry in T-ALL while sparing homeostatic transcription in normal cells.

Caption: THZ1 covalently targets CDK7, disproportionately disrupting super-enhancer-driven oncogenes in T-ALL compared to housekeeping genes in normal cells.

Part 2: Defining the Therapeutic Window (Quantitative Data)

The therapeutic window is defined by the differential between the IC50 (concentration inhibiting 50% viability) in T-ALL cell lines versus non-transformed cells.

Comparative Potency Table

The following data summarizes the sensitivity profile of THZ1. T-ALL lines typically exhibit low-nanomolar sensitivity, while normal cells tolerate concentrations 10-50 times higher.

| Cell Type | Cell Line / Tissue | THZ1 IC50 (nM) | Sensitivity Status |

| T-ALL | Jurkat | ~50 | Hypersensitive |

| T-ALL | Loucy | ~20 - 50 | Hypersensitive |

| T-ALL | KOPT-K1 | ~20 - 50 | Hypersensitive |

| T-ALL | DND-41 | ~50 - 80 | Hypersensitive |

| Normal | BJ Fibroblasts | > 1000 | Resistant |

| Normal | RPE-1 (Retinal Epith.) | > 1000 | Resistant |

| Normal | PBMCs (Resting) | > 1000 | Resistant |

| Normal | Bone Marrow Stromal | > 500 | Tolerant |

Key Insight: A therapeutic window exists between 50 nM and 500 nM . Dosing within this range effectively kills leukemic blasts while sparing healthy tissue.

Part 3: Experimental Validation Framework

To rigorously validate this window in your own laboratory, follow this three-phase experimental workflow.

Protocol 1: Differential Viability Assessment (In Vitro)

Objective: Establish the Selectivity Index (SI) for THZ1 in your specific T-ALL models vs. healthy PBMCs.

Reagents:

-

THZ1 Dihydrochloride (dissolved in DMSO, 10 mM stock).

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Target Cells: Jurkat or patient-derived T-ALL blasts.[1]

-

Control Cells: Healthy donor PBMCs.

Step-by-Step Methodology:

-

Seeding:

-

Plate T-ALL cells at 5,000 cells/well in 96-well white-walled plates (50 µL volume).

-

Plate PBMCs at 50,000 cells/well (higher density required for signal stability).

-

-

Compound Treatment:

-

Prepare a 9-point serial dilution of THZ1 in media (Range: 10 µM down to 1 nM).

-

Add 50 µL of 2x concentrated compound to cells. Final DMSO concentration must be <0.1%.

-

Include "DMSO-only" and "Media-only" controls.

-

-

Incubation:

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Readout:

-

Equilibrate plate to room temperature (20 mins).

-

Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 mins.

-

Read luminescence on a plate reader.[2]

-

-

Analysis:

-

Normalize data to DMSO control.

-

Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

-

Validation Criteria: T-ALL IC50 must be <100 nM; PBMC IC50 must be >1000 nM.

-

Protocol 2: On-Target Mechanistic Verification (Western Blot)

Objective: Confirm that cytotoxicity is due to CDK7 inhibition (loss of Pol II phosphorylation) and not off-target toxicity.

Key Markers:

-

RNAPII CTD Ser5 / Ser7: Direct substrates of CDK7. Should decrease rapidly (within 4-6 hours).

-

MCL-1: Short-half-life anti-apoptotic protein.[3] Should be downregulated due to transcriptional pausing.

-

Cleaved PARP: Marker of apoptosis.[1]

Workflow:

-

Treat T-ALL cells with 100 nM THZ1 for 4, 8, and 24 hours .

-

Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate/Fluoride).

-

Perform SDS-PAGE.[1]

-

Causality Check: If PARP cleavage occurs before or without loss of Pol II Ser5/7 phosphorylation, the mechanism is likely off-target.

Protocol 3: In Vivo Tolerability & Efficacy

Objective: Demonstrate the therapeutic window in a systemic xenograft model.

Dosing Regimen:

-

Vehicle: 10% DMSO in 5% Dextrose/Water (D5W) or Captisol.

-

Frequency: BID (Twice Daily) . Note: BID is critical due to the short plasma half-life of THZ1, despite its covalent (irreversible) binding to the target.

-

Route: Intraperitoneal (IP).[5]

Safety Monitoring:

-

Stop Rule: >20% body weight loss indicates the therapeutic window has been exceeded.

-

Success Metric: Tumor regression (bioluminescence or caliper) with <10% body weight loss over 21 days.

Visualization: Experimental Workflow

This diagram outlines the logical flow for validating the therapeutic window, from compound preparation to in vivo confirmation.

Caption: Logical workflow for validating THZ1 efficacy. Step 1 establishes the window; Step 2 confirms mechanism; Step 3 validates in vivo safety.

References

-

Kwiatkowski, N., et al. (2014).[3][8] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[1][2][3][5] Nature, 511(7511), 616–620. [Link]

-

Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186. [Link]

-

Christensen, C. L., et al. (2014). Targeting transcriptional addictions in small cell lung cancer with a covalent CDK7 inhibitor.[5] Cancer Cell, 26(6), 909-922. [Link]

-

Chipumuro, E., et al. (2014). CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer.[2][5][8] Cell, 159(5), 1126-1139.[5][8] [Link][9]

-

Zhang, T., et al. (2017). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Nature Chemical Biology, 12, 876–884. [Link]

Sources

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Targeting the Remote Cysteine: Mechanisms and Methodologies for THZ1 Dihydrochloride Binding to CDK7

Executive Summary

THZ1 dihydrochloride (THZ1) represents a paradigm shift in kinase inhibitor design. Unlike traditional Type I or II inhibitors that rely solely on reversible occupancy of the ATP-binding pocket, THZ1 utilizes a dual-mechanism approach to achieve unprecedented potency and selectivity. It combines reversible ATP-site recognition with the irreversible formation of a covalent bond to a "remote" cysteine residue (Cys312) located outside the canonical kinase domain of Cyclin-Dependent Kinase 7 (CDK7).

This guide details the structural mechanistics of this interaction and provides validated protocols for quantifying binding affinity, emphasizing the necessity of kinetic parameters (

Part 1: Mechanistic Architecture

The "Remote" Cysteine Paradigm

Most covalent kinase inhibitors target a cysteine residue located within the ATP-binding pocket (the "hinge" region or the "gatekeeper"). THZ1 is distinct because its electrophilic acrylamide "warhead" targets Cys312 , which resides on a C-terminal extension of the CDK7 kinase domain.

-

Structural Basis: The C-terminal tail of CDK7 loops back across the ATP-binding cleft.[1][2][3]

-

Selectivity Filter: While the ATP pocket of CDK7 is highly homologous to other CDKs, the spatial positioning of Cys312 is unique to CDK7 (and the structurally related CDK12/13), providing a high degree of selectivity against the broader kinome.

The Dual-Step Binding Mechanism

THZ1 binding follows a two-step kinetic scheme:

-

Reversible Recognition (

): The phenylaminopyrimidine core binds to the ATP pocket. This is a reversible equilibrium step. -

Covalent Inactivation (

): Once docked, the acrylamide warhead is positioned in varying proximity to Cys312, facilitating a Michael addition reaction that forms a permanent thioether bond.

Visualization of Binding Pathway

Figure 1: Kinetic pathway of THZ1 inhibition. The transition from the reversible EI complex to the covalent E-I adduct is governed by the rate constant

Part 2: Quantifying Affinity (Kinetic Metrics)

The Fallacy of

For covalent inhibitors like THZ1, the standard

The Gold Standard:

The most accurate metric for THZ1 potency is the ratio of the inactivation rate constant (

Comparative Kinetic Data

The following data highlights the potency of THZ1 compared to its non-covalent analog (THZ1-R) and related inhibitors.

| Compound | Target Residue | Mechanism | ||

| THZ1 | CDK7 (Cys312) | 2.1 nM | 3.2 nM | Irreversible Covalent |

| THZ1-R | None (Analog) | >100 nM | >1000 nM | Reversible (No Warhead) |

| THZ531 | CDK12 (Cys1039) | ~158 nM | 50 nM (CDK12) | Covalent (Selective) |

Note: Data derived from Kwiatkowski et al. (2014) and Olson et al. (2019).

Part 3: Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry (Covalent Validation)

This protocol provides physical proof of the covalent bond between THZ1 and CDK7. It is the definitive " go/no-go " assay for validating target engagement.

Materials:

-

Recombinant CDK7/Cyclin H/MAT1 complex (approx. 1-5 µM).

-

THZ1 Dihydrochloride (10 mM stock in DMSO).

-

Desalting Columns (e.g., Zeba Spin).

-

LC-MS system (Q-TOF or Orbitrap).

Workflow:

-

Preparation: Dilute CDK7 protein to 1 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

-

Critical: Do NOT use DTT or BME in the buffer, as these reducing agents will scavenge the acrylamide warhead of THZ1.

-

-

Incubation: Add THZ1 (at 1:1, 1:5, and 1:10 molar ratios) to the protein. Incubate for 60 minutes at Room Temperature (RT).

-

Quenching: Quench the reaction by adding 0.1% Formic Acid (final concentration) or immediately proceeding to desalting.

-

Desalting: Pass the sample through a desalting column to remove non-covalently bound inhibitor and salts.

-

MS Analysis: Inject into LC-MS. Deconvolute the raw spectra to obtain the zero-charge mass.

Expected Result:

-

Apo-CDK7: Mass = M.

-

THZ1-Bound CDK7: Mass = M + [MW of THZ1] - [MW of HCl].

-

Note: The mass shift should correspond exactly to the molecular weight of the free base of THZ1 (approx +566 Da), confirming a 1:1 stoichiometry.

Protocol B: Biochemical Determination

To measure the kinetics, you must track enzyme activity loss over time.

Workflow:

-

Pre-incubation: Incubate CDK7 with varying concentrations of THZ1 (e.g., 0.5 nM to 50 nM) for different time points (

= 0, 15, 30, 60 min). -

Substrate Addition: At each time point, dilute an aliquot into a solution containing ATP and a peptide substrate (e.g., RNAPII CTD peptide).

-

Note: The dilution must be large (e.g., 100-fold) to effectively stop the binding reaction (jump-dilution method).

-

-

Activity Measurement: Measure kinase activity (via ADP-Glo, LanthaScreen, or radiolabeling).

-

Analysis:

-

Plot % Activity Remaining vs. Pre-incubation Time for each [Inhibitor].

-

Fit to a single exponential decay to find

for each concentration. -

Plot

vs. [Inhibitor] to determine

-

Visualizing the Validation Workflow

Figure 2: Step-by-step workflow for Intact Protein Mass Spectrometry validation of THZ1 binding.

Part 4: Troubleshooting & Optimization

Thiol Scavengers (Critical Failure Point)

The acrylamide warhead of THZ1 is electrophilic. If your assay buffer contains DTT (Dithiothreitol), BME (Beta-mercaptoethanol), or high concentrations of Glutathione, these reagents will react with THZ1 before it reaches the enzyme.

-

Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if necessary, as it is less reactive toward acrylamides, or perform the labeling step in non-reducing conditions.

pH Sensitivity

The reactivity of the Cys312 thiolate anion is pH-dependent.

-

Optimization: Ensure buffer pH is between 7.0 and 8.0. Below pH 6.5, the cysteine may be protonated (SH form) and less nucleophilic, significantly slowing

.

Solubility

THZ1 dihydrochloride is soluble in DMSO but has poor aqueous solubility.

-

Protocol: Prepare 10 mM stocks in DMSO. Limit final DMSO concentration in the assay to <1% to effectively solubilize the compound without denaturing the CDK7 complex.

References

-

Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[4][5][6] Nature, 511, 616–620.[4][6] [Link]

-

Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology, 26(6), 792-803. [Link]

-

Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors.[4] Nature Chemical Biology, 12, 876–884.[4] [Link]

-

Resh, M. D. (2013). Covalent Inhibitors: An Opportunity for Kinase Drug Discovery. Cell, 154(4), 713-715. [Link]

Sources

- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mednexus.org [mednexus.org]

- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]

Preclinical Evaluation of THZ1 Dihydrochloride in Small Cell Lung Cancer (SCLC): Targeting Transcriptional Addiction

Executive Summary

Small Cell Lung Cancer (SCLC) is defined by rapid proliferation, early metastasis, and a recalcitrant nature to standard chemotherapy. Recent preclinical data identifies THZ1 dihydrochloride , a covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitor, as a high-potency agent capable of exploiting the "transcriptional addiction" of SCLC. Unlike non-small cell lung cancer (NSCLC), SCLC cells rely heavily on super-enhancers (SEs) to drive the expression of oncogenic transcription factors (e.g., MYC, ASCL1, NEUROD1). THZ1 disrupts this machinery at nanomolar concentrations, leading to preferential downregulation of these survival drivers and subsequent apoptosis.

This technical guide synthesizes the mechanistic rationale, quantitative efficacy data, and validated experimental protocols for researchers investigating THZ1 in SCLC models.

Mechanistic Rationale: The CDK7 Vulnerability

Transcriptional Addiction and Super-Enhancers

SCLC tumors are characterized by genomic amplification of MYC family members and lineage-specific transcription factors.[1] These genes are driven by super-enhancers —large clusters of enhancers loaded with high densities of transcriptional machinery, including RNA Polymerase II (RNAPII) and Mediator complexes.

The Role of CDK7

CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex and a component of the general transcription factor TFIIH.[2] It performs two critical functions:

-

Cell Cycle Regulation: Phosphorylates CDK1, CDK2, CDK4, and CDK6 to activate cell cycle progression.

-

Transcription Initiation: Phosphorylates the C-terminal domain (CTD) of RNAPII at Serine 5 (Ser5) and Serine 7 (Ser7), facilitating promoter clearance and transcription initiation.

Mechanism of Action: THZ1 forms an irreversible covalent bond with a cysteine residue (Cys312) located outside the canonical kinase domain of CDK7. This selective engagement collapses the super-enhancer structure because SE-driven genes are exceptionally sensitive to perturbations in the transcriptional apparatus.

Pathway Visualization

The following diagram illustrates the cascade from THZ1 binding to apoptosis.

Figure 1: Mechanism of Action.[2][3][4] THZ1 covalently binds CDK7, preventing RNAPII phosphorylation.[4] This disproportionately affects super-enhancer-driven oncogenes, leading to cell death.

In Vitro Efficacy Profile

Preclinical studies demonstrate a distinct therapeutic window for THZ1 in SCLC compared to other lung cancer subtypes.

Quantitative Sensitivity (IC50)

SCLC cell lines exhibit nanomolar sensitivity to THZ1, often 5-10 fold higher than KRAS-mutant NSCLC lines.

| Cell Line Type | Specific Cell Lines | THZ1 IC50 Range (nM) | Sensitivity Status |

| Human SCLC | NCI-H69, GLC16, NCI-H82 | 25 – 100 nM | Highly Sensitive |

| Murine SCLC | Rp53 GEMM-derived | 75 – 100 nM | Highly Sensitive |

| NSCLC | A549, H460 (KRAS mut) | > 750 – 1000 nM | Resistant / Low Sensitivity |

| Normal Fibroblasts | IMR90 | > 1000 nM | Sparing |

Molecular Pharmacodynamics

Upon treatment with THZ1 (typically 100–200 nM for 6–24 hours), SCLC cells display:

-

Global reduction in p-RNAPII (Ser5/7): Confirms target engagement.

-

Loss of Oncoproteins: Rapid depletion of MYC, MYCN, and neuroendocrine markers (ASCL1).

-

Apoptotic Induction: Downregulation of anti-apoptotic proteins (MCL-1, BCL-XL) leading to cleavage of Caspase-3 and PARP.

In Vivo Efficacy and Protocols

Translating in vitro potency to in vivo models requires precise dosing to maintain CDK7 inhibition without inducing severe toxicity (e.g., intestinal issues common with pan-CDK inhibitors).

Validated Dosing Regimen

-

Compound: THZ1 Dihydrochloride dissolved in 10% DMSO, 90% D5W (5% Dextrose in Water) or similar vehicle (e.g., Captisol).

-

Dosage: 10 mg/kg .

-

Frequency: BID (Twice Daily) .

-

Duration: 2–4 weeks depending on tumor burden.

Note: A BID schedule is critical because THZ1 has a relatively short plasma half-life, but its pharmacodynamic effect (covalent binding) persists longer. However, continuous resynthesis of CDK7 requires frequent dosing to maintain suppression.

Xenograft Workflow Visualization

Figure 2: In Vivo Xenograft Workflow. Standardized protocol for assessing THZ1 efficacy in SCLC mouse models.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these specific methodologies.

Cell Viability Assay (SCLC Suspension Cells)

SCLC lines often grow as floating aggregates, requiring careful handling during viability assays.

-

Seeding: Dissociate cell aggregates gently. Seed 2,000–5,000 cells/well in 96-well plates (white opaque for luminescence).

-

Treatment: 24 hours post-seeding, treat with THZ1 (serial dilutions: 0, 10, 50, 100, 500, 1000 nM).

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based reagent.[3] Shake for 10 mins. Read luminescence.

-

Analysis: Normalize to DMSO control. Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

Pharmacodynamic Marker Validation (Western Blot)

Confirming mechanism of action is mandatory before claiming efficacy.

-

Lysis: Harvest cells after 6–12 hours of treatment (100 nM THZ1). Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Critical: Phosphatase inhibitors are required to detect p-RNAPII).

-

Antibodies:

-

Primary Target:RNAPII CTD p-Ser5 and p-Ser7 (Markers of CDK7 activity).

-

Downstream Targets:c-MYC , MCL-1 , Cleaved Caspase-3 .

-

Loading Control: GAPDH or Vinculin.

-

-

Expected Result: Significant decrease in p-Ser5/7 and MYC/MCL-1 levels compared to total RNAPII and loading controls.

Conclusion

THZ1 dihydrochloride represents a potent chemical probe and preclinical candidate for SCLC. Its efficacy stems from the unique transcriptional architecture of SCLC—specifically the addiction to super-enhancer-driven oncogenes like MYC. By covalently inhibiting CDK7, THZ1 dismantles this transcriptional machinery.[4][6][8] Researchers must utilize nanomolar dosing ranges (in vitro) and BID dosing regimens (in vivo) to accurately model its therapeutic potential while monitoring for off-target toxicity in non-tumor tissues.

References

-

Christensen, C. L., et al. (2014).[1] Targeting Transcriptional Addictions in Small Cell Lung Cancer with a Covalent CDK7 Inhibitor.[4][5][6][8] Cancer Cell, 26(6), 909–922.

-

Kwiatkowski, N., et al. (2014).[4] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[4][5][6][8] Nature, 511(7511), 616–620.

-

Zhang, H., et al. (2020).[5] CDK7 Inhibition Potentiates Genome Instability Triggering Anti-tumor Immunity in Small Cell Lung Cancer.[5] Cancer Cell, 37(1), 37–54.

-

Wang, Y., et al. (2015).[8] CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186.

-

Chipumuro, E., et al. (2014). CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer.[5][9] Cell, 159(5), 1126-1139.[9]

Sources

- 1. The ASCO Post [ascopost.com]

- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Transcriptional Addictions In Small Cell Lung Cancer With a Covalent CDK7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncology-central.com [oncology-central.com]

- 9. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

Methodological & Application

Application Note: Optimizing THZ1 Dihydrochloride Solubility and Handling for CDK7 Inhibition Assays

Abstract & Introduction

THZ1 Dihydrochloride (THZ1 2HCl) is the salt form of THZ1, a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). By targeting the remote cysteine residue (Cys312) of CDK7, THZ1 irreversibly inhibits the kinase, leading to the suppression of RNA Polymerase II (RNAPII) phosphorylation and subsequent downregulation of transcriptional super-enhancers (Kwiatkowski et al., 2014).

While THZ1 is a powerful tool in oncology research—particularly for T-cell acute lymphoblastic leukemia (T-ALL) and MYCN-amplified neuroblastoma—its physicochemical properties present specific handling challenges. THZ1 Dihydrochloride is hydrophobic and practically insoluble in pure water. Successful experimentation requires precise solubilization protocols to prevent compound precipitation ("crashing out"), which leads to erratic IC50 values and false negatives in cellular assays.

This guide provides validated protocols for solubilization, storage, and formulation of THZ1 Dihydrochloride, ensuring high-fidelity data in both in vitro and in vivo applications.

Physicochemical Profile

Understanding the distinction between the free base and the dihydrochloride salt is critical for accurate molarity calculations.

Table 1: Chemical Specifications

| Property | Data | Notes |

| Compound Name | THZ1 Dihydrochloride | Do not confuse with THZ1 (Free Base) |

| CAS Number | 1604810-83-4 (Free Base) | Specific salt CAS may vary by vendor |

| Molecular Formula | C₃₁H₃₀Cl₃N₇O₂ | Free Base is C₃₁H₂₈ClN₇O₂ |

| Molecular Weight | 638.97 g/mol | CRITICAL: Use this MW for molarity calcs, not 566.05 |

| Appearance | Yellow to Brown Solid | Hygroscopic |

| Target | CDK7 (Covalent) | Also targets CDK12/13 at higher conc.[1][2] |

Solubility Data & Solvent Compatibility

THZ1 2HCl exhibits high solubility in organic solvents but poor aqueous solubility.

Table 2: Solubility Limits

| Solvent | Solubility (Max) | Solubility (Molar) | Recommendation |

| DMSO | ~100 mg/mL | ~156 mM | Primary Solvent. Recommended for stock solutions. |

| Water | < 0.1 mg/mL | Insoluble | Avoid. Do not dissolve powder directly in water. |

| Ethanol | Insoluble | N/A | Not recommended.[1] |

| PEG300 | Soluble (as co-solvent) | N/A | Used in in vivo formulations. |

Expert Insight: Although "hydrochloride" salts are generally synthesized to improve aqueous solubility, the lipophilic core of THZ1 dominates its behavior. The salt form improves stability and dissolution kinetics in DMSO but does not render it water-soluble without co-solvents.

Protocol: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution in DMSO.

Materials

-